molecular formula C56H62N6O8 B3422366 T 82 CAS No. 252264-92-9

T 82

Cat. No.: B3422366
CAS No.: 252264-92-9
M. Wt: 947.1 g/mol
InChI Key: SBNVPBCNIIPOSY-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T 82 is a potent antagonist of the 5-hydroxytryptamine receptor and an inhibitor of acetylcholinesterase. It is primarily used for research purposes, particularly in the study of Alzheimer’s Disease. The compound has shown promise in ameliorating memory impairment induced by acetylcholinergic dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T 82 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, reduction, and oxidation reactions are likely involved.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to a larger scale, ensuring consistency and purity of the final product. This typically involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

T 82 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

T 82 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Explored as a potential therapeutic agent for Alzheimer’s Disease due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

T 82 exerts its effects primarily through two mechanisms:

    5-Hydroxytryptamine Receptor Antagonism: By blocking the 5-hydroxytryptamine receptor, this compound can modulate neurotransmitter release and neuronal signaling.

    Acetylcholinesterase Inhibition: Inhibiting acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, also used for Alzheimer’s Disease.

    Galantamine: An acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.

Uniqueness of T 82

This compound is unique due to its dual activity as both a 5-hydroxytryptamine receptor antagonist and an acetylcholinesterase inhibitor. This dual mechanism may provide a broader therapeutic effect compared to compounds that only target acetylcholinesterase.

Properties

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVPBCNIIPOSY-WXXKFALUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H62N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252264-92-9
Record name T-82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-82
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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